molecular formula C13H16N4O2S B2992712 N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034571-15-6

N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2992712
CAS No.: 2034571-15-6
M. Wt: 292.36
InChI Key: BLXKLIDYTXXEAU-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary or diagnostic use. N-((5-Cyclopropylpyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical reagent of interest in medicinal chemistry and drug discovery. This compound belongs to the class of pyrazole-sulfonamide hybrids, which are recognized as privileged scaffolds in the development of biologically active molecules . These hybrids are frequently investigated for their potential antiproliferative properties. Research on structurally similar pyrazole-4-sulfonamide derivatives has demonstrated significant activity against human monocytic leukemia (U937) cell lines, with certain analogs exhibiting potent biological profiles . The integration of the sulfonamide functional group is a common feature in several clinically approved drugs, underscoring its pharmacological relevance . The molecular structure of this compound combines a methylated pyrazole ring bearing a sulfonamide group with a (5-cyclopropylpyridin-3-yl)methyl moiety. This specific architecture makes it a valuable building block for researchers exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Its potential applications span across various therapeutic areas, including but not limited to, oncology research. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core structure for screening against novel biological targets .

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-17-9-13(8-15-17)20(18,19)16-6-10-4-12(7-14-5-10)11-2-3-11/h4-5,7-9,11,16H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXKLIDYTXXEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide class, which has been investigated for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse studies and findings.

Chemical Structure and Properties

The compound can be described by its chemical formula, which includes a pyrazole ring substituted with a sulfonamide group and a cyclopropylpyridine moiety. The structural formula can be represented as follows:

C13H15N3O2S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-cyclopropylpyridine derivatives with 1-methyl-1H-pyrazole-4-sulfonamide under controlled conditions. The synthetic pathway generally includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Sulfonamide Coupling : The introduction of the sulfonamide group through reaction with sulfonyl chlorides.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of pyrazole derivatives, including sulfonamide substitutions. For instance, the compound was tested against various cancer cell lines using assays like CellTiter-Glo, which measures cell viability based on ATP levels. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating potency against specific cancer types .

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as carbonic anhydrases and certain kinases.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Biological Activity

Compound NameStructureIC50 (µM)Biological Activity
N-(Cyclopropyl)pyridine derivativeStructure15Antiproliferative
N-(Phenethyl)-pyrazole sulfonamideStructure10Anticancer
N-(Methyl)-pyrazole derivativeStructure20Antimicrobial

Case Studies

A notable case study involved testing this compound against U937 cells, a human leukemic cell line. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. Further studies are required to elucidate its full mechanism and potential therapeutic applications .

Comparison with Similar Compounds

a. Pyridine-Sulfonamide-Triazole Hybrids ()

Compounds such as N-(5-amino-1H-1,2,4-triazol-3-yl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-sulfonamide (32) and its derivatives share the pyridine-sulfonamide backbone but replace the cyclopropylpyridinylmethyl group with triazole or substituted pyrazole moieties. These compounds were synthesized via nucleophilic substitution reactions using potassium salts, yielding moderate to good efficiencies (42–69%) and high melting points (215–240°C), indicative of strong crystal packing due to hydrogen bonding from sulfonamide and amino groups .

Key Differences :

  • Substituent Effects : The target compound’s cyclopropyl group may enhance metabolic stability compared to bulkier substituents (e.g., butyl or phenylthio groups in compounds 33–35).
  • Molecular Weight : The target compound’s molecular weight (~342–400 g/mol, inferred from analogs) falls within the drug-like range, similar to compound 36 (MW 342.4) .
b. Pyrazole-Sulfonamide Derivatives ()

N-(2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1797225-71-8) shares a cyclopropylpyrazole core but includes an ethyl linker and additional methyl groups. Its higher molecular weight (400.5 g/mol) and lipophilic trimethylpyrazole group suggest reduced aqueous solubility compared to the target compound .

c. Fluorinated Chromenone-Pyrazolo Pyrimidine Sulfonamides ()

Example 57 in describes a compound with a fluorinated chromenone-pyrazolo pyrimidine core linked to a cyclopropylbenzenesulfonamide. This structure highlights the role of electron-withdrawing groups (e.g., fluorine) in enhancing receptor binding affinity, though such substitutions may increase synthetic complexity .

Pharmacological and Physicochemical Properties

a. Receptor Binding and Selectivity ()

For instance, bulkier groups (e.g., cyclopropyl) may favor interactions with hydrophobic binding pockets, analogous to CB2 receptor agonists like WIN 55212-2 .

Melting Points and Solubility
  • The target compound’s melting point is unreported, but analogs with similar sulfonamide-pyridine scaffolds (e.g., compound 32: 217–219°C) suggest high thermal stability due to hydrogen bonding .
  • The absence of polar groups (e.g., amino in compound 32) in the target compound may reduce water solubility, necessitating formulation optimization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyrazole-sulfonamide core with a functionalized pyridine derivative. A general procedure includes using polar aprotic solvents (e.g., DMF) with bases like K2_2CO3_3 to facilitate alkylation or sulfonamide formation . For optimization, monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.1–1.2 equivalents of alkylating agents) to minimize side products. Purification via column chromatography or recrystallization (e.g., ethanol) is recommended .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR to verify substituent integration and coupling patterns (e.g., pyrazole methyl at δ ~2.6 ppm) .
  • X-ray crystallography : Resolve stereochemistry and confirm bond lengths/angles, as demonstrated for related pyrazole derivatives (R factor < 0.06) .
  • HRMS/ESI-MS : Validate molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass accuracy .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclopropane-functionalized pyridine coupling be addressed?

  • Methodological Answer : Regioselectivity in cyclopropane-substituted pyridines can be controlled using steric/electronic directing groups. For example, introduce electron-withdrawing groups (e.g., -CN) at the pyridine’s 3-position to direct coupling to the 5-cyclopropyl site. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with tailored ligands (e.g., SPhos) to enhance selectivity .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • SAR studies : Systematically vary substituents (e.g., cyclopropane vs. cycloheptyl) and assess activity trends. For example, replace the pyridine’s cyclopropyl group with bulkier rings to evaluate steric effects on target binding .
  • Orthogonal assays : Validate bioactivity using both enzymatic (e.g., IC50_{50}) and cell-based assays to distinguish direct target modulation from off-target effects .

Q. Which computational approaches are effective for predicting target binding modes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Glide with crystal structures (e.g., PDB: 4EKD) to model interactions. Focus on sulfonamide’s hydrogen bonding with active-site residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key conformational changes .

Q. How can isotopic labeling (e.g., deuterium) be incorporated to study metabolic stability?

  • Methodological Answer : Synthesize deuterated analogs by substituting protons with deuterium at metabolically vulnerable sites (e.g., methyl groups). Use deuterated reagents (e.g., CD3_3I) in alkylation steps. Analyze metabolic pathways via LC-MS/MS with stable isotope tracing .

Q. What experimental conditions influence the compound’s stability in long-term storage?

  • Methodological Answer :

  • Temperature : Store at –20°C in anhydrous DMSO to prevent hydrolysis .
  • Light sensitivity : Use amber vials to avoid photodegradation, as UV-Vis studies show λmax_{\text{max}} at 270–300 nm for pyrazole derivatives .
  • pH stability : Perform accelerated stability testing in buffers (pH 1–9) to identify degradation products via HPLC-DAD .

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